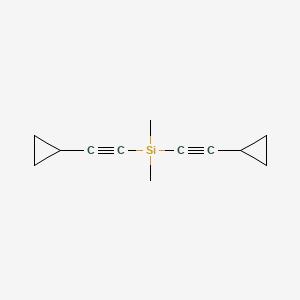
Bis(cyclopropylethynyl)(dimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(cyclopropylethynyl)(dimethyl)silane is an organosilicon compound characterized by the presence of cyclopropyl and ethynyl groups attached to a silicon atom, which is also bonded to two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(cyclopropylethynyl)(dimethyl)silane typically involves the reaction of cyclopropylacetylene with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silylacetylene intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions generally include an inert atmosphere, such as nitrogen or argon, and a temperature range of 0-25°C to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Bis(cyclopropylethynyl)(dimethyl)silane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where nucleophiles such as halides or alkoxides replace one of the existing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at low temperatures (0-10°C) to prevent decomposition.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) under inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar solvents like acetonitrile or dimethylformamide (DMF) at room temperature.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Bis(cyclopropylethynyl)(dimethyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the development of bioactive molecules and as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties and as a building block for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of bis(cyclopropylethynyl)(dimethyl)silane involves its ability to undergo various chemical transformations, which can be exploited in different applications. The molecular targets and pathways involved depend on the specific reaction or application. For example, in oxidation reactions, the compound interacts with oxidizing agents to form silanol or siloxane derivatives, which can further participate in polymerization or cross-linking processes.
Comparison with Similar Compounds
Similar Compounds
- Bis(diphenyl phosphine) dimethyl silane
- Bis(diphenyl phosphine) methyl dimethyl silane
- Bis(diphenyl phosphine methyl) dimethyl silane
Uniqueness
Bis(cyclopropylethynyl)(dimethyl)silane is unique due to the presence of cyclopropyl and ethynyl groups, which impart distinct reactivity and structural characteristics compared to other similar compounds. These features make it a valuable compound for specialized applications in materials science and organic synthesis.
Properties
CAS No. |
630426-00-5 |
|---|---|
Molecular Formula |
C12H16Si |
Molecular Weight |
188.34 g/mol |
IUPAC Name |
bis(2-cyclopropylethynyl)-dimethylsilane |
InChI |
InChI=1S/C12H16Si/c1-13(2,9-7-11-3-4-11)10-8-12-5-6-12/h11-12H,3-6H2,1-2H3 |
InChI Key |
KGGUXVLKLDSTDL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C#CC1CC1)C#CC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















